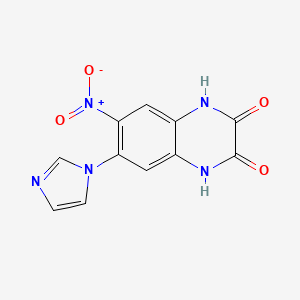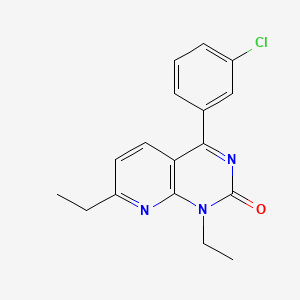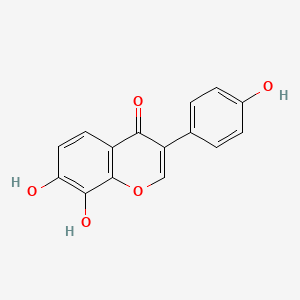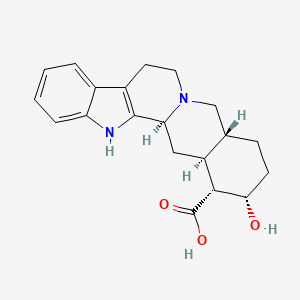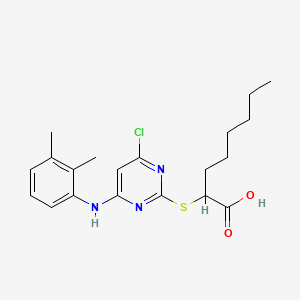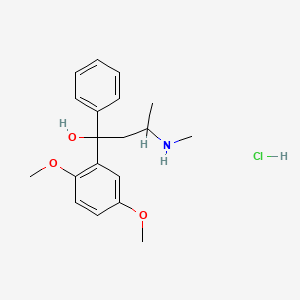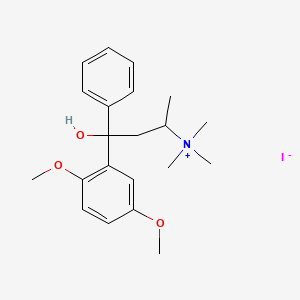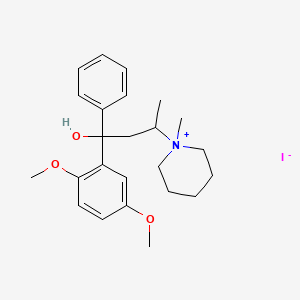
4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
W-18 is a compound belonging to a series of 32 substances (designated as W-1 to W-32). These compounds were initially synthesized during academic research on analgesic drug discovery in the 1980s. W-18 emerged as a designer drug in the 2010s. It was invented at the University of Alberta, where preliminary studies in animals demonstrated its pain-killing activity in mice .
Preparation Methods
Synthetic Routes:: The synthetic route for W-18 involves specific chemical transformations. Unfortunately, detailed information on the exact synthetic steps is scarce due to its status as a designer drug. it likely follows a sequence of reactions to form the final compound.
Industrial Production:: W-18 is not industrially produced on a large scale. Its limited availability and illicit nature have hindered systematic industrial production.
Chemical Reactions Analysis
Reactivity:: W-18 does not undergo extensive chemical reactions. it has been found to exhibit weak activity at sigma receptors and the translocator protein (peripheral benzodiazepine receptor). Additionally, it inhibits the hERG potassium channel with micromolar affinity, which could potentially cause cardiac arrhythmia at high doses .
Common Reagents and Conditions:: Specific reagents and conditions for W-18’s reactions remain undisclosed. Researchers have primarily focused on its pharmacological properties rather than its synthetic pathways.
Scientific Research Applications
W-18’s scientific research applications are limited due to its recent emergence and lack of comprehensive studies. potential areas of interest include:
Pharmacology: Investigating its interactions with receptors and potential therapeutic effects.
Toxicology: Assessing its safety profile and potential risks.
Forensic Analysis: Detecting W-18 in biological samples.
Mechanism of Action
The exact mechanism by which W-18 exerts its effects remains unclear. its activity at sigma receptors and the peripheral benzodiazepine receptor suggests possible involvement in pain modulation and cellular processes.
Comparison with Similar Compounds
W-18 stands out due to its unique properties. it is essential to note that it is not an opioid, contrary to early popular press reports. Other similar compounds include fentanyl analogs and potent synthetic opioids.
Properties
CAS No. |
93101-02-1 |
|---|---|
Molecular Formula |
C19H20ClN3O4S |
Molecular Weight |
421.9 g/mol |
IUPAC Name |
(NE)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C19H20ClN3O4S/c20-16-6-10-18(11-7-16)28(26,27)21-19-3-1-2-13-22(19)14-12-15-4-8-17(9-5-15)23(24)25/h4-11H,1-3,12-14H2/b21-19+ |
InChI Key |
BKRSVROQVRTSND-XUTLUUPISA-N |
SMILES |
C1CCN(C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C1)CCC3=CC=C(C=C3)[N+](=O)[O-] |
Isomeric SMILES |
C1CCN(/C(=N/S(=O)(=O)C2=CC=C(C=C2)Cl)/C1)CCC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C1)CCC3=CC=C(C=C3)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
W-18; W 18; W18. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-hydroxy-5-methylpyridine-2-carbonyl)piperidin-4-ylidene]acetamide](/img/structure/B1683499.png)
![4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B1683501.png)

